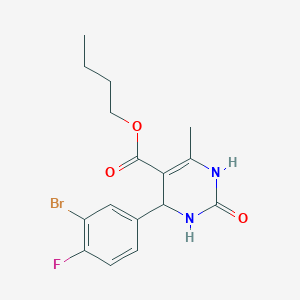![molecular formula C22H22N2O4 B11636699 Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(methoxycarbonyl)aniline with 6,8-dimethylquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6-methylquinoline-3-carboxylate
- Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate
- Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-quinoline-3-carboxylate
Uniqueness
Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is unique due to the presence of both methyl groups at the 6 and 8 positions of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C22H22N2O4 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 4-(3-methoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-28-22(26)18-12-23-19-14(3)9-13(2)10-17(19)20(18)24-16-8-6-7-15(11-16)21(25)27-4/h6-12H,5H2,1-4H3,(H,23,24) |
Clave InChI |
NVGBJKOWBJNXOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636650.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)



![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636686.png)

![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
